Ethyl Azetidine-3-Carboxylate: A Technical Guide to Its Physical Properties
Ethyl Azetidine-3-Carboxylate: A Technical Guide to Its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl azetidine-3-carboxylate is a heterocyclic organic compound featuring a four-membered azetidine ring. This strained ring system makes it a valuable and versatile building block in medicinal chemistry and drug development.[1] Its rigid, three-dimensional structure allows for the creation of conformationally constrained analogues of larger molecules, a key strategy in designing potent and selective therapeutic agents. The compound is frequently utilized in the synthesis of novel pharmaceuticals, from antiviral agents to tachykinin antagonists.[2]
While the free base (CAS No. 791775-01-4) is the fundamental structure, it is often handled and sold as its more stable hydrochloride salt (CAS No. 405090-31-5), which typically presents as a white to off-white solid.[1][3] Understanding the physical properties of this compound is paramount for its effective use in synthesis, purification, and formulation. This guide provides a detailed overview of its key physical and chemical characteristics, outlines protocols for their determination, and offers insights into its handling and characterization.
Section 1: Core Physical and Chemical Identifiers
A clear identification of a chemical entity is the foundation of all scientific work. The fundamental identifiers for ethyl azetidine-3-carboxylate and its common salt form are summarized below.
| Identifier | Ethyl Azetidine-3-Carboxylate (Free Base) | Ethyl Azetidine-3-Carboxylate HCl (Salt) | Source(s) |
| IUPAC Name | ethyl azetidine-3-carboxylate | ethyl azetidine-3-carboxylate;hydrochloride | [3][4] |
| CAS Number | 791775-01-4 | 405090-31-5 | [3][4] |
| Molecular Formula | C₆H₁₁NO₂ | C₆H₁₂ClNO₂ | [3][4] |
| Molecular Weight | 129.16 g/mol | 165.62 g/mol | [3][4] |
| SMILES | CCOC(=O)C1CNC1 | CCOC(=O)C1CNC1.Cl | [3][4] |
| InChIKey | CMXMEUUHZBOBGZ-UHFFFAOYSA-N | RZQFZRLGHCCPGG-UHFFFAOYSA-N | [3][4] |
Section 2: Physicochemical Properties
The physical state and properties of a compound dictate the conditions required for reactions, purification, and storage. While comprehensive experimental data for the free base is scarce in publicly available literature, we can infer certain properties and outline the methodologies for their precise determination.
| Property | Value / Observation | Experimental Context & Causality |
| Appearance | Free Base: Likely a liquid at STP. HCl Salt: White to off-white solid. | The hydrochloride salt form is consistently described as a solid by commercial suppliers.[1] The free base is often supplied with instructions for freezer storage under an inert atmosphere, which is typical for small, potentially hygroscopic or reactive liquid amines to prevent degradation.[5] |
| Boiling Point | Not explicitly reported. | Small esters of this molecular weight are typically liquids that are purified by vacuum distillation to prevent decomposition at high temperatures. For example, the related compound ethyl 3-(1-azetidinyl)propionate has a reported boiling point of 86-87 °C at 12 mm Hg.[6] The boiling point of ethyl azetidine-3-carboxylate would be determined using a similar method (see Protocol 1). |
| Melting Point | Not explicitly reported for the HCl salt. | The melting point of the crystalline HCl salt would be determined using a standard melting point apparatus. A sharp melting range is a key indicator of purity. |
| Density | Not explicitly reported. | For comparison, a related, more complex molecule, tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, is reported to have a density of 1.052 g/mL at 25 °C.[7] The density of the liquid free base would be determined gravimetrically using a calibrated pycnometer. |
| Refractive Index (n₂₀/D) | Not explicitly reported. | The aforementioned tert-butyl derivative has a reported refractive index of 1.474.[7] This value for the target compound would be measured using an Abbe refractometer at 20°C with the sodium D-line, providing another critical purity check for liquid samples. |
| Solubility | HCl Salt: Soluble in water. Free Base: Expected to be soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, chloroform). | The presence of the ionic hydrochloride makes the salt form water-soluble. The free base, with its ester and secondary amine groups, is expected to be a polar organic molecule, lending it solubility in a range of organic solvents. This differential solubility is the basis for purification via liquid-liquid extraction. |
Protocol 1: Determination of Boiling Point via Vacuum Distillation
This protocol describes a standard laboratory procedure to determine the boiling point of a liquid compound at reduced pressure, a necessary technique for thermally sensitive molecules.
Objective: To purify ethyl azetidine-3-carboxylate and determine its boiling point under a stable vacuum.
Methodology:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Sample Charging: Place the crude liquid sample into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
System Evacuation: Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure, monitored by a manometer.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Observation: Record the temperature at which the liquid boils and a stable reflux is observed at the thermometer bulb, along with the corresponding stable pressure from the manometer. This temperature-pressure pair constitutes the boiling point.
-
Collection: Collect the distilled, purified liquid in the receiving flask.
-
Shutdown: Once distillation is complete, remove the heat source and allow the system to cool completely before slowly re-introducing air.
Section 3: Synthesis, Purification, and Characterization Workflow
The reliable determination of physical properties is contingent on the purity of the sample. The synthesis of azetidines often involves multi-step sequences, culminating in a purification process critical for isolating the target compound from reagents and byproducts.
A generalized workflow for the preparation and validation of ethyl azetidine-3-carboxylate is depicted below. The process begins with a chemical reaction, followed by a workup to isolate the crude product, purification to achieve high purity, and finally, analysis to confirm structure and purity.
Section 4: Spectroscopic Characterization
Spectroscopic methods are indispensable for confirming the molecular structure of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Ethyl Group: A quartet signal (~4.2 ppm) for the -O-CH₂- group coupled to the methyl protons, and a triplet signal (~1.3 ppm) for the -CH₃ group coupled to the methylene protons.
-
Azetidine Ring: The ring protons would present as complex multiplets. The methine proton at C3 (-CH-) would likely appear around 3.5-3.8 ppm. The methylene protons at C2 and C4 (-CH₂-) would appear as two distinct signals, likely between 3.9-4.3 ppm, due to their diastereotopic nature relative to the C3 substituent.
-
Amine Proton: A broad singlet for the N-H proton, the chemical shift of which is highly dependent on solvent and concentration.
-
-
¹³C NMR:
-
Ester Group: A signal for the carbonyl carbon (C=O) around 170-175 ppm, a signal for the methylene carbon (-O-CH₂) around 60-62 ppm, and a signal for the methyl carbon (-CH₃) around 14-15 ppm.
-
Azetidine Ring: A signal for the C3 methine carbon around 35-40 ppm and signals for the C2/C4 methylene carbons around 45-50 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
-
Key Expected Absorptions:
-
N-H Stretch: A moderate absorption band in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹, characteristic of the ester carbonyl group.
-
C-O Stretch: An absorption in the 1150-1250 cm⁻¹ region for the ester C-O bond.
-
Protocol 2: Structural Verification by NMR Spectroscopy
Objective: To confirm the chemical structure of purified ethyl azetidine-3-carboxylate.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If the N-H proton exchange is too rapid or solubility is an issue, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used, which often results in sharper N-H signals.
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) on a suitable NMR spectrometer (e.g., 400 MHz or higher).
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Analysis:
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each signal.
-
Analyze the chemical shifts (ppm), splitting patterns (multiplicity), and coupling constants (J-values) to assign each signal to the corresponding protons in the molecular structure.
-
Assign the signals in the ¹³C spectrum based on their chemical shifts and comparison with predicted values or data from analogous structures.
-
Section 5: Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
-
Hazard Identification: The hydrochloride salt is classified as an irritant. GHS hazard statements indicate it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][10]
-
Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid breathing dust or vapors.[11]
-
Storage:
-
Free Base: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage is in a freezer at or below -20°C to minimize degradation.[5]
-
Hydrochloride Salt: Store in a cool, dry place. Refrigeration at 4°C is often recommended for long-term stability.
-
Conclusion
Ethyl azetidine-3-carboxylate is a foundational building block whose utility in research and development is predicated on a thorough understanding of its physical properties. While some experimental data points are not widely published for the free base, its characteristics can be understood through comparison with related structures and the application of standard analytical protocols. This guide provides the necessary technical framework for scientists to handle, characterize, and utilize this important chemical entity with confidence and scientific rigor.
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